molecular formula C24H22N2O3 B11023778 N-(4-methoxyphenyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(4-methoxyphenyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11023778
M. Wt: 386.4 g/mol
InChI Key: GLXZQLGVEAETQH-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-METHYL-1-OXO-3-PHENYL-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a phenyl group attached to a tetrahydroisoquinolinecarboxamide core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-METHYL-1-OXO-3-PHENYL-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and acidic or basic conditions for cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-METHYL-1-OXO-3-PHENYL-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-METHYL-1-OXO-3-PHENYL-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-METHYL-1-OXO-3-PHENYL-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-METHYL-1-OXO-3-PHENYL-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-26-22(16-8-4-3-5-9-16)21(19-10-6-7-11-20(19)24(26)28)23(27)25-17-12-14-18(29-2)15-13-17/h3-15,21-22H,1-2H3,(H,25,27)

InChI Key

GLXZQLGVEAETQH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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